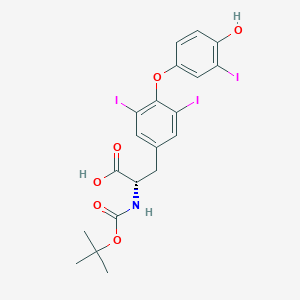

Boc-3,5,3'-triiodo-L-thyronine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Boc-3,5,3’-triiodo-L-thyronine, also known as T3, primarily targets the thyroid hormone receptors (TRs) . These receptors are present in various tissues in the body, including the liver . The two main types of thyroid hormone receptors are TRα and TRβ .

Mode of Action

T3 interacts with its targets, the thyroid hormone receptors, by binding to them . This binding initiates the thyroid hormone activity . The interaction of T3 with nonhistone proteins in the chromatin is crucial for this process .

Biochemical Pathways

The binding of T3 to the thyroid hormone receptors influences many metabolic pathways . One of the major physiological functions of T3 is to sustain basal energy expenditure by acting primarily on carbohydrate and lipid catabolism . At the hepatic level, T3 stimulates the de novo fatty acid synthesis (DNL) , through both the modulation of gene expression and the rapid activation of cell signaling pathways .

Pharmacokinetics

It is known that the thyroid gland primarily produces t4, and the bulk of the systemic t3 is generated by the deiodination of t4 in peripheral tissues .

Result of Action

The action of T3 results in increased rates of protein synthesis, stimulated breakdown of cholesterol, and effects on embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .

Analyse Biochimique

Biochemical Properties

Boc-3,5,3’-triiodo-L-thyronine interacts with various enzymes, proteins, and other biomolecules. It stimulates the metabolic breakdown of glucose, fats, and proteins by enhancing the levels of numerous metabolic enzymes such as hexokinase, liver glucose 6-phosphatase as well as mitochondrial enzymes for oxidative phosphorylation .

Cellular Effects

Boc-3,5,3’-triiodo-L-thyronine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boc-3,5,3’-triiodo-L-thyronine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Boc-3,5,3’-triiodo-L-thyronine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Boc-3,5,3’-triiodo-L-thyronine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Boc-3,5,3’-triiodo-L-thyronine is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Boc-3,5,3’-triiodo-L-thyronine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Boc-3,5,3’-triiodo-L-thyronine and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5,3’-triiodo-L-thyronine involves the iodination of L-tyrosine derivatives. One common method includes the use of iodine and iodinating agents under controlled conditions to achieve the desired iodination at specific positions on the aromatic ring . The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of Boc-3,5,3’-triiodo-L-thyronine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the product’s purity .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-3,5,3’-triiodo-L-thyronine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of deiodinated derivatives.

Reduction: Reduction reactions can convert the compound into less iodinated forms.

Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives of Boc-3,5,3’-triiodo-L-thyronine, which can have different biological activities and applications.

Applications De Recherche Scientifique

Boc-3,5,3’-triiodo-L-thyronine has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying thyroid hormones and their derivatives.

Biology: The compound is used in cell culture studies to investigate its effects on cell differentiation and metabolism.

Medicine: It is used in research related to thyroid disorders, including hypothyroidism and hyperthyroidism.

Industry: The compound is utilized in the production of diagnostic kits and assays for thyroid function testing.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thyroxine (T4): A precursor to Boc-3,5,3’-triiodo-L-thyronine, it has four iodine atoms and is less biologically active.

3,5-diiodo-L-thyronine: A derivative with two iodine atoms, it has different metabolic effects compared to Boc-3,5,3’-triiodo-L-thyronine.

Uniqueness

Boc-3,5,3’-triiodo-L-thyronine is unique due to its high affinity for thyroid hormone receptors and its potent biological activity. It is more active than thyroxine and has specific effects on gene expression and metabolic regulation.

Propriétés

IUPAC Name |

(2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPREXVEYLGBHT-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20I3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

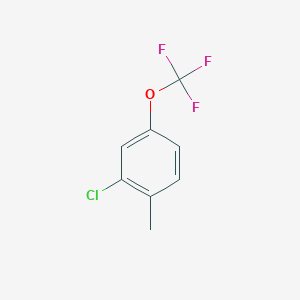

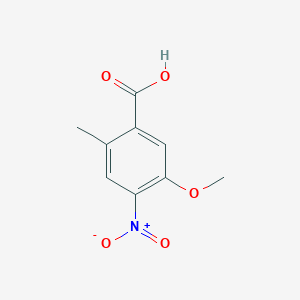

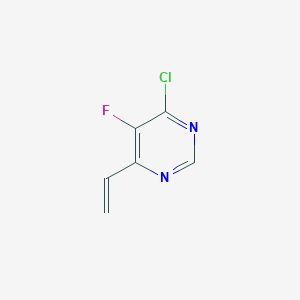

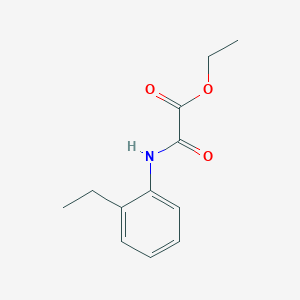

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B3101802.png)

![Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]](/img/structure/B3101818.png)

![[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B3101828.png)

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B3101865.png)

![2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene](/img/structure/B3101890.png)